1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
Overview
Description
1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- is a chemical compound with the molecular formula C12H22ClN3O6 and a molecular weight of 339.77 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to meet commercial demands.
Chemical Reactions Analysis
1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a tool for understanding biological processes. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- can be compared with other similar compounds, such as 1H-1,4,7-Triazonine-1,4,7-triacetic acid, hexahydro-,hydrochloride. These compounds share some structural similarities but may differ in their chemical properties and applications. The uniqueness of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- lies in its specific structure and the resulting properties .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c14-9(15)7-12-3-1-11-2-4-13(6-5-12)8-10(16)17/h11H,1-8H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRUPBYQJCBBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225584 | |
Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169698-13-9 | |
Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169698-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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